molecular formula C12H16Cl2O B13783930 1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene CAS No. 6940-88-1

1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene

Cat. No.: B13783930
CAS No.: 6940-88-1
M. Wt: 247.16 g/mol
InChI Key: KBQWSWLWXZTIKB-UHFFFAOYSA-N
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Description

1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene is an organic compound with the molecular formula C12H16Cl2O It is a derivative of benzene, where the benzene ring is substituted with a chloro group and a 3-chloro-1-(1-methylethoxy)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene typically involves a multi-step process. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The chloro groups can participate in nucleophilic substitution reactions, altering the activity of the target molecules . The propyl chain and methylethoxy group can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene is unique due to the presence of both chloro and methylethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

6940-88-1

Molecular Formula

C12H16Cl2O

Molecular Weight

247.16 g/mol

IUPAC Name

1-chloro-4-(3-chloro-1-propan-2-yloxypropyl)benzene

InChI

InChI=1S/C12H16Cl2O/c1-9(2)15-12(7-8-13)10-3-5-11(14)6-4-10/h3-6,9,12H,7-8H2,1-2H3

InChI Key

KBQWSWLWXZTIKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(CCCl)C1=CC=C(C=C1)Cl

Origin of Product

United States

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